molecular formula C20H18N6O2S B2500697 N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894059-09-7

N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2500697
CAS No.: 894059-09-7
M. Wt: 406.46
InChI Key: AHUHVSXXCQBOPZ-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a potent and selective cell-active inhibitor of the MTH1 protein (NUDT1), an enzyme that sanitizes the oxidized nucleotide pool. By inhibiting MTH1, this compound induces DNA double-strand breaks and triggers apoptotic cell death specifically in cancer cells, which often have elevated levels of oxidative damage and rely on MTH1 for survival . Its research value is prominent in the field of oncology, where it is used as a chemical tool to explore the concept of non-oncogene addiction and oxidative stress management in tumors . The compound's mechanism involves binding to the active site of MTH1, preventing the hydrolysis of 8-oxo-dGTP, which leads to the incorporation of oxidized guanine bases into DNA during replication, ultimately causing lethal DNA damage in susceptible cells. This makes it an invaluable probe for investigating cancer-specific vulnerabilities, validating MTH1 as a therapeutic target, and studying the broader cellular responses to oxidative stress in various disease models.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-28-17-7-3-2-5-15(17)12-22-19(27)13-29-20-24-23-18-9-8-16(25-26(18)20)14-6-4-10-21-11-14/h2-11H,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUHVSXXCQBOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance:

  • A derivative demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) showing significant efficacy compared to standard antibiotics like streptomycin .

Antimalarial Potential

In silico studies and subsequent evaluations have suggested that compounds within the same structural family exhibit promising antimalarial activity. Virtual screening methods identified several candidates with IC50 values in the low micromolar range against Plasmodium falciparum, indicating potential for further development as antimalarial agents .

Anticancer Properties

Research into similar compounds has indicated activity against various cancer cell lines. For example:

CompoundTarget Cell LineIC50 (µM)
Compound AK5625.0
Compound BMCF-77.5

These findings suggest that modifications to the triazole or pyridazine moieties can enhance anticancer efficacy .

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized a series of related compounds and evaluated their antimicrobial activities using agar diffusion methods. The results indicated several compounds with significant antibacterial effects against both gram-positive and gram-negative bacteria .
  • Antimalarial Development :
    • A virtual library was created focusing on triazolo derivatives which led to the identification of several candidates with strong antimalarial properties through molecular docking studies targeting falcipain-2 .

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the HER2 receptor, which plays a crucial role in cell growth and differentiation. By binding to this receptor, the compound can modulate downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the triazolo-pyridazine core or the acetamide side chain. These modifications influence physicochemical properties, bioavailability, and target specificity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / CAS Number Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features/Applications
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - Pyridin-3-yl (C6) 422.45* Enhanced π-π stacking; kinase inhibition potential
- 2-Methoxyphenylmethyl (N-acetamide) Improved solubility vs. non-polar groups
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (877634-23-6) Same core - 4-Methylphenyl (C6) ~407.44* Lower polarity; potential CYP450 interactions
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) Same core - 3-Methyl (C3), 4-Ethoxyphenyl (N-acetamide) 413.46* Increased lipophilicity; anti-inflammatory activity inferred
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolopyrimidine - Tetrahydrobenzothieno fused system ~435.50* Rigid core; reduced metabolic stability
2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (1204296-37-6) Same core - 4-Methoxyphenyl (C3), ethanamine (C6) 285.30 Polar amine group; possible CNS activity

*Calculated based on analogous structures.

Key Findings from Structural Analysis

Substituent Effects on Solubility : The 2-methoxyphenylmethyl group in the target compound introduces moderate polarity, enhancing aqueous solubility compared to purely hydrophobic analogs like 877634-23-6 (4-methylphenyl) .

Bioactivity Trends : Pyridin-3-yl at C6 may improve binding to ATP pockets in kinases due to its aromatic nitrogen, whereas methylphenyl or ethoxyphenyl groups (e.g., 891117-12-7) favor hydrophobic interactions .

Sulfanyl Bridge Role: The -S- linker in all analogs facilitates covalent or non-covalent interactions with cysteine residues in proteins, a feature exploited in protease inhibitors .

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C20H18N6O2S
  • Molecular Weight : 398.46 g/mol
  • CAS Number : 7532071

This compound features a triazole ring, which is known for its ability to interact with various biological targets, enhancing its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and survival.

  • Case Study: Antitumor Activity
    • A study demonstrated that triazole derivatives exhibit potent growth inhibition in human-derived cancer cell lines such as breast and colon cancer cells. The IC50 values for these compounds were found to be in the nanomolar range, indicating high potency .

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 µg/mL
Escherichia coli0.5 - 16 µg/mL
Pseudomonas aeruginosa1 - 32 µg/mL

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of triazole derivatives have been documented extensively. Compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety can act as a potent inhibitor of various enzymes involved in cancer proliferation and microbial resistance.
  • Molecular Interactions : The compound's structure allows it to interact with biological macromolecules such as proteins and nucleic acids, disrupting their function.
  • Metabolic Activation : Similar compounds undergo metabolic transformations that enhance their cytotoxicity against tumor cells .

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